2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide
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Description
2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C25H24N4O2S and its molecular weight is 444.55. The purity is usually 95%.
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Biological Activity
2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide is a complex organic compound belonging to the class of pyrrolopyrimidines. Its unique structure, characterized by a cyclopropyl group and various aromatic moieties, suggests potential biological activity that could be explored in medicinal chemistry.
Chemical Structure and Properties
The compound has a molecular formula of C₂₁H₁₉N₂OS and a molecular weight of approximately 365.45 g/mol. The structural features include:
Feature | Description |
---|---|
Core Structure | Pyrrolo[3,2-d]pyrimidine |
Functional Groups | Thioamide linkage, cyclopropyl group |
Aromatic Substituents | 3,4-Dimethylphenyl |
These characteristics indicate the potential for diverse interactions with biological targets, such as enzymes or receptors.
The mechanism of action for this compound likely involves its interaction with specific biological targets. The presence of the thioamide group may facilitate binding to enzymes involved in various metabolic pathways. Preliminary studies suggest that the compound may act as an inhibitor for certain kinases or other enzymes critical in cancer pathways.
Biological Activity
Research indicates that pyrrolopyrimidine derivatives exhibit a range of biological activities, including:
- Antitumor Activity : Compounds within this class have shown promise in inhibiting tumor growth by targeting pathways involved in cell proliferation.
- Antimicrobial Properties : Some derivatives have demonstrated efficacy against bacterial strains, suggesting potential applications in treating infections.
- Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit key enzymes such as dihydrofolate reductase (DHFR), which is crucial in DNA synthesis.
Case Studies
- Antitumor Efficacy : A study evaluated the antitumor effects of pyrrolopyrimidine derivatives in vitro against various cancer cell lines. Results indicated significant cytotoxicity with IC50 values ranging from 10 to 50 µM for selected compounds .
- Kinase Inhibition : In vitro kinase profiling revealed that related compounds exhibit potent inhibitory activity against CDK4 and other kinases associated with cell cycle regulation .
Synthesis and Modification
The synthesis of this compound can be achieved through several key steps:
- Formation of the Pyrrolopyrimidine Core : This involves cyclization reactions that typically require specific catalysts and controlled conditions.
- Introduction of the Thio Group : This can be performed using thionating agents under mild conditions to prevent degradation.
- Substitution Reactions : The final acetamide moiety can be introduced through acylation reactions utilizing acetic anhydride or similar reagents.
Properties
IUPAC Name |
2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2S/c1-15-8-9-18(12-16(15)2)27-21(30)14-32-25-28-22-20(17-6-4-3-5-7-17)13-26-23(22)24(31)29(25)19-10-11-19/h3-9,12-13,19,26H,10-11,14H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBKUFLQEMHYLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4CC4)NC=C3C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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